molecular formula C11H15N3 B14736638 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine CAS No. 4860-54-2

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine

Cat. No.: B14736638
CAS No.: 4860-54-2
M. Wt: 189.26 g/mol
InChI Key: MRLPNZNPYAYBIK-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, combined with a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides that react with derivatized amines. Copper-catalyzed cross-coupling chemistry is also utilized in some industrial processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidines, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is unique due to its combination of a tetrahydronaphthalene moiety with a guanidine group, which imparts high basicity and the ability to form hydrogen bonds. This makes it particularly versatile in biological and chemical applications .

Properties

CAS No.

4860-54-2

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-yl)guanidine

InChI

InChI=1S/C11H15N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H4,12,13,14)

InChI Key

MRLPNZNPYAYBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1N=C(N)N

Origin of Product

United States

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